molecular formula C13H11ClOS B1420721 5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride CAS No. 1160249-01-3

5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride

Cat. No.: B1420721
CAS No.: 1160249-01-3
M. Wt: 250.74 g/mol
InChI Key: JAXFTBDXJCIKJQ-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride: is an organic compound with the molecular formula C13H11ClOS and a molecular weight of 250.75 . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a carbonyl chloride functional group attached to the thiophene ring. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols and Aldehydes: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride primarily involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The thiophene ring can also participate in π-π interactions and electron transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

  • Thiophene-2-carbonyl chloride
  • 4-Methylthiophene-3-carbonyl chloride
  • 5-Methylthiophene-2-carbonyl chloride

Comparison:

Biological Activity

5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its aromatic properties and ability to participate in various chemical reactions. The presence of the carbonyl chloride group enhances its reactivity, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Recent studies have indicated that derivatives of thiophene compounds, including those related to this compound, exhibit significant antimicrobial activity. For instance, research on similar compounds has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Related Thiophene Compounds

Compound NameBacterial Strains InhibitedFungal Strains Inhibited
Ethyl 5-(5-methyl-4-oxo-thieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylateStaphylococcus aureus, Bacillus subtilisCandida albicans
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamideSignificant inhibition-

The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds due to its carbonyl group, which may enhance its binding affinity to target sites .

In particular, the thiophene ring allows for π-π stacking interactions with aromatic amino acids in proteins, potentially modulating enzyme activity or receptor signaling pathways. This mechanism is crucial for the development of therapeutic agents targeting specific diseases.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on derivatives synthesized from thiophene structures demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria. The derivatives showed higher efficacy than standard antibiotics like metronidazole .
  • Enzyme Inhibition : Research on related thiophene compounds has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. Compounds structurally similar to this compound exhibited IC50 values comparable to established inhibitors .

Properties

IUPAC Name

5-methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClOS/c1-8-3-5-10(6-4-8)12-9(2)16-7-11(12)13(14)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXFTBDXJCIKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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